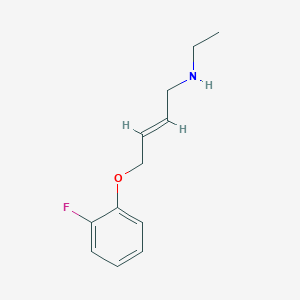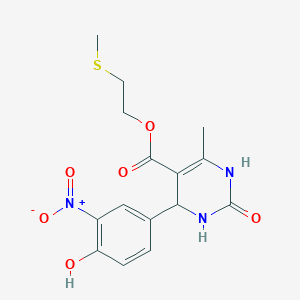
N-ethyl-4-(2-fluorophenoxy)-2-buten-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F-Phenibut is a derivative of the nootropic drug Phenibut, which was first synthesized in the Soviet Union in the 1960s. Phenibut is a GABA-B agonist that has been used to treat anxiety, insomnia, and other neurological disorders. F-Phenibut was developed as a more potent and selective GABA-B agonist than Phenibut, with fewer side effects.
Mecanismo De Acción
F-Phenibut acts as a selective GABA-B agonist, which means it binds to and activates GABA-B receptors in the brain. GABA-B receptors are involved in the regulation of neurotransmitter release and neuronal excitability. By activating GABA-B receptors, F-Phenibut can reduce neuronal excitability and promote relaxation, sedation, and anxiolysis.
Biochemical and physiological effects:
F-Phenibut has been shown to have a range of biochemical and physiological effects in animal and human studies. These include increased GABA-B receptor activity, reduced neuronal excitability, increased dopamine release in the brain, and improved sleep quality. F-Phenibut has also been shown to have anxiolytic, sedative, and muscle relaxant effects in animal and human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F-Phenibut has several advantages for lab experiments, including its high potency and selectivity for GABA-B receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, F-Phenibut also has some limitations, including its limited solubility in water and its potential for abuse and dependence.
Direcciones Futuras
There are several future directions for research on F-Phenibut, including its potential use in the treatment of neurological disorders such as anxiety, insomnia, and alcohol withdrawal syndrome. Other future directions include the development of new GABA-B agonists with improved potency, selectivity, and safety profiles, and the investigation of the molecular mechanisms underlying the effects of F-Phenibut on the brain and behavior.
In conclusion, F-Phenibut is a compound with potential applications in various fields, including neuroscience, pharmacology, and medicine. Its selective activation of GABA-B receptors makes it an attractive target for the development of new anxiolytic and sleep aid drugs. Further research is needed to fully understand the biochemical and physiological effects of F-Phenibut, as well as its potential advantages and limitations for use in lab experiments and clinical settings.
Métodos De Síntesis
F-Phenibut can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with ethyl bromoacetate, followed by reduction, alkylation, and cyclization. This synthesis method has been optimized to produce high yields of F-Phenibut with high purity.
Aplicaciones Científicas De Investigación
F-Phenibut has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience, F-Phenibut has been used to study the role of GABA-B receptors in the brain and their effects on behavior and cognition. In pharmacology, F-Phenibut has been studied for its potential use as an anxiolytic and sleep aid. In medicine, F-Phenibut has been studied for its potential use in the treatment of alcohol withdrawal syndrome and other neurological disorders.
Propiedades
IUPAC Name |
(E)-N-ethyl-4-(2-fluorophenoxy)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-2-14-9-5-6-10-15-12-8-4-3-7-11(12)13/h3-8,14H,2,9-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMWHRFKRRDBHV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)
![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)
